molecular formula C23H23FN4O3 B233949 6-(2-(5-(p-Fluorophenyl)-3-(1-methylethyl)-1-(2-pyrazinyl)-1H-pyrazol-4-yl)ethenyl)tetrahydro-4-hydroxy-2H-pyran-2-one CAS No. 141117-03-5

6-(2-(5-(p-Fluorophenyl)-3-(1-methylethyl)-1-(2-pyrazinyl)-1H-pyrazol-4-yl)ethenyl)tetrahydro-4-hydroxy-2H-pyran-2-one

Número de catálogo B233949
Número CAS: 141117-03-5
Peso molecular: 422.5 g/mol
Clave InChI: DGFDLCBGMWSZNF-HNGSOEQISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-(2-(5-(p-Fluorophenyl)-3-(1-methylethyl)-1-(2-pyrazinyl)-1H-pyrazol-4-yl)ethenyl)tetrahydro-4-hydroxy-2H-pyran-2-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a pyrazole derivative and is also known as TAK-659.

Mecanismo De Acción

TAK-659 inhibits the activity of BTK by binding to its active site. This leads to the inhibition of B-cell receptor signaling and subsequent inhibition of B-cell activation and proliferation. TAK-659 has also been found to inhibit the activity of other enzymes involved in B-cell receptor signaling, such as phosphoinositide 3-kinase (PI3K) and AKT.
Biochemical and Physiological Effects:
TAK-659 has been found to have potent anti-tumor activity in preclinical studies. It has been shown to induce apoptosis (programmed cell death) in B-cell malignancies such as CLL and MCL. TAK-659 has also been found to inhibit the production of pro-inflammatory cytokines in autoimmune diseases such as rheumatoid arthritis and lupus.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

TAK-659 has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It has also been extensively studied for its pharmacological properties, which makes it a well-characterized compound. However, one limitation of TAK-659 is that it has not yet been approved for clinical use, which means that its safety and efficacy in humans are not yet fully known.

Direcciones Futuras

There are several future directions for the research on TAK-659. One direction is to study its efficacy in combination with other drugs for the treatment of B-cell malignancies and autoimmune diseases. Another direction is to study its safety and efficacy in clinical trials. Additionally, the development of more potent and selective BTK inhibitors based on the structure of TAK-659 is an area of active research.

Métodos De Síntesis

The synthesis of TAK-659 involves the reaction of 5-(p-Fluorophenyl)-3-(1-methylethyl)-1-(2-pyrazinyl)-1H-pyrazole-4-carbaldehyde with tetrahydro-4-hydroxy-2H-pyran-2-one. The reaction is catalyzed by a base and results in the formation of TAK-659. The yield of the synthesis is reported to be around 50%.

Aplicaciones Científicas De Investigación

TAK-659 has been extensively studied for its potential applications in the treatment of various diseases. It has been found to be a potent inhibitor of Bruton’s tyrosine kinase (BTK), which is a key enzyme involved in B-cell receptor signaling. Inhibition of BTK has been shown to be effective in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). TAK-659 has also been found to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.

Propiedades

Número CAS

141117-03-5

Nombre del producto

6-(2-(5-(p-Fluorophenyl)-3-(1-methylethyl)-1-(2-pyrazinyl)-1H-pyrazol-4-yl)ethenyl)tetrahydro-4-hydroxy-2H-pyran-2-one

Fórmula molecular

C23H23FN4O3

Peso molecular

422.5 g/mol

Nombre IUPAC

(4R,6S)-6-[(E)-2-[5-(4-fluorophenyl)-3-propan-2-yl-1-pyrazin-2-ylpyrazol-4-yl]ethenyl]-4-hydroxyoxan-2-one

InChI

InChI=1S/C23H23FN4O3/c1-14(2)22-19(8-7-18-11-17(29)12-21(30)31-18)23(15-3-5-16(24)6-4-15)28(27-22)20-13-25-9-10-26-20/h3-10,13-14,17-18,29H,11-12H2,1-2H3/b8-7+/t17-,18-/m1/s1

Clave InChI

DGFDLCBGMWSZNF-HNGSOEQISA-N

SMILES isomérico

CC(C)C1=NN(C(=C1/C=C/[C@@H]2C[C@H](CC(=O)O2)O)C3=CC=C(C=C3)F)C4=NC=CN=C4

SMILES

CC(C)C1=NN(C(=C1C=CC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=NC=CN=C4

SMILES canónico

CC(C)C1=NN(C(=C1C=CC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=NC=CN=C4

Sinónimos

(+)(-)-PHEMEPPEP
(+)-PHEMEPPEP
6-(2-(5-(p-fluorophenyl)-3-(1-methylethyl)-1-(2-pyrazinyl)-1H-pyrazol-4-yl)ethenyl)tetrahydro-4-hydroxy-2H-pyran-2-one
6-(2-(5-(p-fluorophenyl)-3-(1-methylethyl)-1-(2-pyrazinyl)-1H-pyrazol-4-yl)ethenyl)tetrahydro-4-hydroxy-2H-pyran-2-one, (+)(-)-isomer
PHEMEPPEP

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.